Reactions of the ethyl radical. Part 7.—Addition, dismutation and metathesis with allyl propionate
Transactions of the Faraday Society Pub Date: DOI: 10.1039/TF9666200120
Abstract
A mechanism is proposed for the photolysis of a gaseous mixture of diethyl ketone and allyl propionate by 3130 Å radiation between 79 and 162°C. This mechanism includes a sequence of addition of the ethyl radical to the double bond of the allyl group, followed by the dismutation of a proportion of the adduct radicals: [graphic omitted] The dismutation is confirmed by the rates of formation of the products: RC5H10/RCO2= 1·00 ± 0·02 (79-141 °C), and the activation energies, E7 and E8, may be estimated directly from the equations: k7/k½2= 10(–7.2±0.3)exp (–7.7 ± 0.5)103/RT cm3/2 molecule–1/2sec–1/2, k8k½2/k7c= 10(16.2±1.5)exp (–18.5±2.7)103/RT molecule1/2 cm–3/2sec–1/2, where k2 refers to 2CH3CH2→ C4H10, and k7c to CH3CH2˙+˙C5H10 OOCCH2CH3→ C7H15OOCCH2CH3, and limits of error are estimated at the 5% probability level. The results are discussed in relation to the behaviour of related allylic systems in the gas phase, and to patterns of chain transfer in the polymerization of allyl monomers in the liquid phase.
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